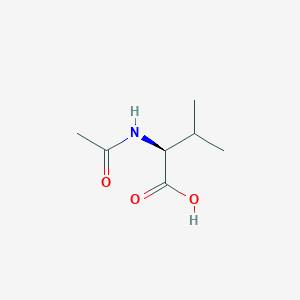

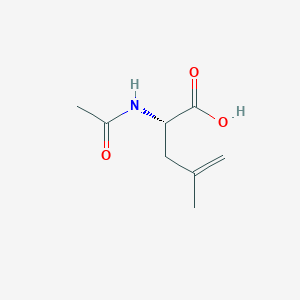

Ac-4,5-dehydro-leu-oh

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

1. Spectroscopy and Distance Measurements in Deuterated Peptides

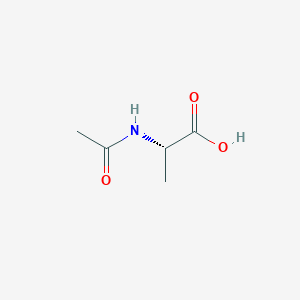

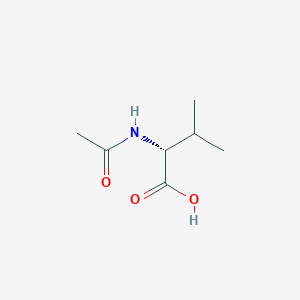

A significant application of Ac-4,5-dehydro-leu-oh is in the field of spectroscopy, particularly in enhancing 1H magic angle spinning (MAS) spectra resolution through deuteration and back substitution of exchangeable protons. This technique facilitates 15N-1H correlation experiments and the precise measurement of 1H-1H distances, crucial for understanding peptide structures. The methodology was demonstrated on a sample of the dipeptide N-Ac-Val-Leu-OH, showcasing its potential in detailed structural analysis of peptides and proteins (Reif et al., 2001).

2. Catalytic Oxidation and DNA Damage

Research has identified the OH radical as a mediator in the oxidation of biological structures, including DNA, with studies focusing on the reaction of DNA nucleobases with OH radical. Specifically, the addition of the OH radical to adenine, a key DNA nucleobase, and its implications for mutagenesis, underscores the critical role of Ac-4,5-dehydro-leu-oh in understanding oxidative DNA damage and repair mechanisms. This insight is valuable for designing strategies to mitigate genetic mutations and diseases (Francés‐Monerris et al., 2017).

3. Advanced Oxidation Technologies

The study of sulfate and hydroxyl radicals' reactivities with aromatic contaminants through a single-electron transfer pathway highlights another application area. This research is particularly relevant in water treatment technologies, where understanding the reaction mechanisms of radicals with contaminants can lead to more efficient removal methods. The findings emphasize the importance of Ac-4,5-dehydro-leu-oh in the development of radical-based oxidation technologies for purifying water sources (Luo et al., 2018).

4. Photodegradation of Organic Pollutants

The application of urban waste-derived bioorganic substances (UW-BOS) in the photodegradation of organic pollutants showcases the role of Ac-4,5-dehydro-leu-oh in environmental remediation. This study demonstrates the ability of AC8, a UW-BOS, to generate reactive oxygen species under light, aiding in the degradation of pollutants like 4-chlorophenol. This application is pivotal for developing sustainable methods to address pollution and promote environmental health (Bianco Prevot et al., 2011).

5. Catalytic Decomposition of Hydrogen Peroxide

Activated carbon's role in the catalytic decomposition of H2O2 and its implications for the degradation of organic compounds like diethyl phthalate (DEP) is another area of application. This process highlights the potential of Ac-4,5-dehydro-leu-oh in catalyzing reactions that are crucial for the treatment of wastewater and the removal of hazardous substances. The study sheds light on the mechanisms involved in generating hydroxyl radicals and their impact on pollutant degradation, offering insights for improving water treatment technologies (Fang et al., 2014).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

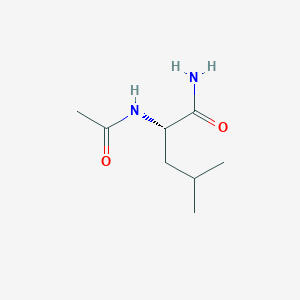

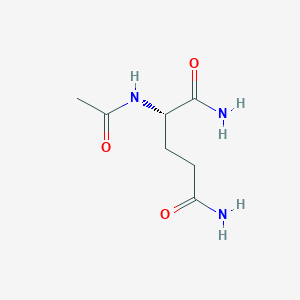

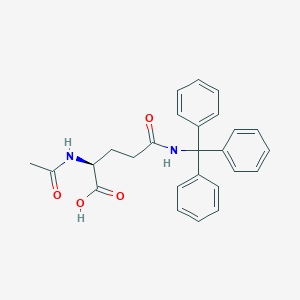

Ac-4,5-dehydro-leu-oh is an unnatural Leu derivative . It is used for preparing novel Leu-containing peptides and proteins .

Biochemical Pathways

It is known that the compound is used in the preparation of Leu-containing peptides and proteins , which suggests it may influence protein synthesis pathways.

Propriétés

IUPAC Name |

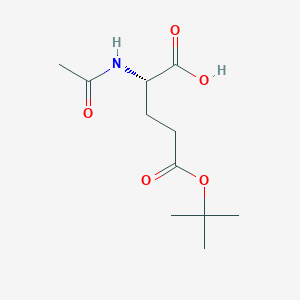

(2S)-2-acetamido-4-methylpent-4-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBXANFRXWKOCS-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427183 |

Source

|

| Record name | Ac-4,5-dehydro-leu-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-4,5-dehydro-leu-oh | |

CAS RN |

88547-24-4 |

Source

|

| Record name | Ac-4,5-dehydro-leu-oh | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.